molecular formula C14H19NO3 B174876 tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate CAS No. 103127-53-3

tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No. B174876
M. Wt: 249.3 g/mol
InChI Key: ZJTYRNPLVNMVPQ-UHFFFAOYSA-N
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Description

The compound “(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate” is a related compound with the molecular formula C14H21N3O3 . Another related compound is “tert-Butyl (2-methyl-1-oxo-3-phenylpropan-2-yl)carbamate” with the molecular formula C15H21O3N1 .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate” were not found, tert-butyl carbamates are generally formed under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Molecular Structure Analysis

The InChI string for “(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate” is InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-11(12(18)17-15)9-10-7-5-4-6-8-10/h4-8,11H,9,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 .


Physical And Chemical Properties Analysis

The molecular weight of “(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate” is 279.33 g/mol . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

  • Chiral Synthesis and Chemical Reactions :

    • A study by Li et al. (2015) described an efficient, high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, highlighting its advantages in simplicity, cost efficiency, yield, purification, and industry reliability, which are significant over previously reported methods (Li et al., 2015).
  • Crystal Structure Analysis :

    • Baillargeon et al. (2017) studied the crystal structures of tert-butyl carbamate derivatives and observed molecules linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
  • Organic Synthesis and Catalysis :

    • Research by Wang et al. (2022) reported a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, establishing a cascade pathway for assembling a range of 3-aminochromones under mild conditions (Wang et al., 2022).
  • Enantioselective Synthesis for Drug Development :

    • Ghosh et al. (2017) described enantioselective syntheses of tert-butyl carbamates as building blocks for novel protease inhibitors, highlighting their utility in drug development (Ghosh et al., 2017).
  • Intermediate in Natural Product Synthesis :

    • Tang et al. (2014) synthesized (R)-tert-butyl carbamate, an intermediate of the natural product jaspine B, from L-Serine, demonstrating its significance in synthesizing compounds with cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
  • Mild Deprotection in Organic Chemistry :

    • Li et al. (2006) utilized aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, demonstrating its effectiveness in preserving the stereochemical integrity of substrates (Li et al., 2006).
  • Synthesis of Biologically Active Compounds :

    • Zhao et al. (2017) established a rapid synthetic method for an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), showcasing the utility of tert-butyl carbamate derivatives in medicinal chemistry (Zhao et al., 2017).

properties

IUPAC Name

tert-butyl N-(1-oxo-3-phenylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTYRNPLVNMVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701216548
Record name 1,1-Dimethylethyl N-(1-formyl-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701216548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-benzyl-2-oxoethyl)carbamate

CAS RN

103127-53-3
Record name 1,1-Dimethylethyl N-(1-formyl-2-phenylethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103127-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(1-formyl-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701216548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate
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tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate
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tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate
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tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate
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tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate
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tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate

Citations

For This Compound
9
Citations
WP Juma - 2019 - wiredspace.wits.ac.za
The Morita-Baylis-Hillman reaction (MBHR) is a carbon-carbon bond forming reaction that affords multifunctional Morita-Baylis-Hillman adducts (MBHA) with various synthetic …
Number of citations: 2 wiredspace.wits.ac.za
AK Ghosh, K Venkateswara Rao… - Journal of medicinal …, 2012 - ACS Publications
The structure-based design, synthesis, and X-ray structure of protein–ligand complexes of exceptionally potent and selective β-secretase inhibitors are described. The inhibitors are …
Number of citations: 38 pubs.acs.org
F Zamani, SG Pyne, CJT Hyland - The Journal of Organic …, 2017 - ACS Publications
The simultaneous control of diastereoselectivity and regioselectivity in Zn-catalyzed allenylation reactions of N-protected l-α-amino aldehydes is reported. A reversal in …
Number of citations: 18 pubs.acs.org
DK Mohapatra, B Thirupathi, PP Das… - Beilstein journal of …, 2011 - beilstein-journals.org
The synthesis of (4R, 5R)-streptopyrrolidine (1),(4S, 5R)-streptopyrrolidine (2)(4R, 5S)-streptopyrrolidine (3) and (4S, 5S)-streptopyrrolidine (4) have been achieved in a concise and …
Number of citations: 5 www.beilstein-journals.org
M Zimuwandeyi - 2015 - core.ac.uk
Peptidomimetic compounds have been shown to exhibit both anti-HIV and anti-malarial activity. A multicomponent reaction was used to create a library of peptidomimetic compounds …
Number of citations: 3 core.ac.uk
R Colombo, Z Wang, J Han… - The Journal of …, 2016 - ACS Publications
We report a second-generation synthesis of the exceedingly potent antimitotic agent N 14 -desacetoxytubulysin H (1) as well as the preparation of nine analogues of this lead structure. …
Number of citations: 36 pubs.acs.org
F Kola - 2017 - wiredspace.wits.ac.za
A library of potentially bioactive peptidomimetic compounds has been created using the Ugi and Passerini multi-component reactions. The products were isolated as racemic mixtures …
Number of citations: 3 wiredspace.wits.ac.za
AM Said, DG Hangauer - European Journal of Medicinal Chemistry, 2015 - Elsevier
One of the underappreciated non-covalent binding factors, which can significantly affect ligand-protein binding affinity, is the cooperativity between ligand functional groups. Using four …
Number of citations: 9 www.sciencedirect.com
R Bucci - air.unimi.it
I want to express my deeply-felt thanks to my Supervisor, Prof. Maria Luisa Gelmi, for her warm encouragement and guidance. I would also like to express my gratitude to Dr. Sara …
Number of citations: 2 air.unimi.it

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